molecular formula C7H2BrCl2FO B1411141 5-Bromo-2-chloro-3-fluorobenzoyl chloride CAS No. 1805576-79-7

5-Bromo-2-chloro-3-fluorobenzoyl chloride

Cat. No.: B1411141
CAS No.: 1805576-79-7
M. Wt: 271.89 g/mol
InChI Key: CHTGVFHBIHORCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-chloro-3-fluorobenzoyl chloride is an organic compound with the molecular formula C7H2BrCl2FO. It is a derivative of benzoyl chloride, where the benzene ring is substituted with bromine, chlorine, and fluorine atoms. This compound is used in various chemical syntheses and has applications in different fields, including pharmaceuticals and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-3-fluorobenzoyl chloride typically involves the chlorination, bromination, and fluorination of benzoyl chloride derivatives. One common method starts with 2-chlorobenzoic acid, which undergoes chlorination, acylation, and cyclization reactions to form 5-bromo-2-chlorobenzoic acid. This intermediate is then further reacted with thionyl chloride to produce this compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-3-fluorobenzoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophiles or coupling partners used. For example, substitution with an amine would yield an amide derivative, while coupling with an aryl boronic acid would produce a biaryl compound .

Scientific Research Applications

5-Bromo-2-chloro-3-fluorobenzoyl chloride is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-3-fluorobenzoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form various derivatives, which can then interact with biological targets. The specific molecular targets and pathways depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-chloro-3-fluorobenzoyl chloride is unique due to its specific substitution pattern on the benzene ring, which imparts distinct reactivity and properties. This makes it valuable for synthesizing specialized compounds that require precise functionalization .

Properties

IUPAC Name

5-bromo-2-chloro-3-fluorobenzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrCl2FO/c8-3-1-4(7(10)12)6(9)5(11)2-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHTGVFHBIHORCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)Cl)Cl)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrCl2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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